molecular formula C18H15N3OS B6508225 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone CAS No. 894003-45-3

1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone

Cat. No.: B6508225
CAS No.: 894003-45-3
M. Wt: 321.4 g/mol
InChI Key: KQSITUAKDQLAKF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Group: Starting with a pyridine derivative, the pyridazinyl group can be introduced through a cyclization reaction.

    Thioether Formation:

    Ketone Formation: The final step involves the formation of the ethanone group through an oxidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-(pyridin-3-yl)sulfanylethanone: Lacks the pyridazinyl group.

    1-(4-Methylphenyl)-2-(6-pyridin-3-yl)pyridazin-3-yl)ethanone: Lacks the sulfanyl group.

    1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)ethanol: Contains an alcohol group instead of a ketone.

Uniqueness

1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone is unique due to the presence of both the sulfanyl and pyridazinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-4-6-14(7-5-13)17(22)12-23-18-9-8-16(20-21-18)15-3-2-10-19-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSITUAKDQLAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322130
Record name 1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894003-45-3
Record name 1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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